molecular formula C18H14F3N3OS3 B12034690 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 477333-01-0

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B12034690
CAS No.: 477333-01-0
M. Wt: 441.5 g/mol
InChI Key: OOVDJZYRSCMKOX-UHFFFAOYSA-N
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Description

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic compound that features a thiadiazole ring, a benzylthio group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a thiadiazole derivative reacts with a benzylthio compound under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The benzylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-5-((3-fluorobenzyl)thio)-1,3,4-thiadiazole: Similar structure but with a fluorobenzyl group instead of a trifluoromethylphenyl group.

    2-Trifluoromethyl benzimidazoles: Compounds with a similar trifluoromethyl group but different core structures.

    3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: Compounds with similar trifluoromethyl groups used in materials science.

Uniqueness

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to its combination of a thiadiazole ring, benzylthio group, and trifluoromethylphenyl group. This combination imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

477333-01-0

Molecular Formula

C18H14F3N3OS3

Molecular Weight

441.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H14F3N3OS3/c19-18(20,21)13-7-4-8-14(9-13)22-15(25)11-27-17-24-23-16(28-17)26-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)

InChI Key

OOVDJZYRSCMKOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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